2-Cyano-2-propanol-1,1,1,3,3,3-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFMGBPGAXYFAR-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440604 | |

| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40662-43-9 | |

| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Cyano-2-propanol-1,1,1,3,3,3-d6: Properties, Synthesis, and Application in High-Precision Bioanalysis

Introduction: The Role of Isotopic Labeling in Modern Analytics

In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, precision and accuracy are paramount. The complexity of biological matrices necessitates robust methodologies to correct for experimental variability. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving this, offering a way to normalize fluctuations during sample preparation and analysis.[1][2] 2-Cyano-2-propanol-1,1,1,3,3,3-d6, the deuterated analogue of acetone cyanohydrin, exemplifies the utility of SIL-IS. Its structure is nearly identical to its non-labeled counterpart, ensuring it co-elutes chromatographically and experiences similar ionization effects in a mass spectrometer. However, its increased mass allows it to be distinctly quantified, providing a reliable reference for accurate measurement of the target analyte.[1][3]

This guide provides an in-depth examination of this compound, detailing its chemical structure, physicochemical properties, synthesis, and critical application as an internal standard in mass spectrometry-based bioanalysis.

Chemical Structure and Isotopic Labeling

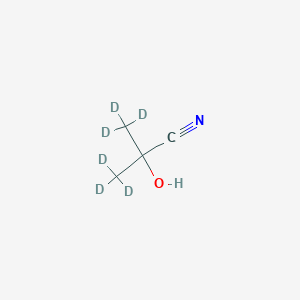

The defining feature of this compound is the replacement of the six hydrogen atoms of the two methyl groups with deuterium. This isotopic substitution is the key to its function, creating a mass shift of +6 Da compared to the endogenous compound without significantly altering its chemical behavior.

-

IUPAC Name: 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile[4]

-

Synonyms: Acetone Cyanohydrin-d6, Perdeuterioacetone Cyanohydrin[5]

The structure consists of a central quaternary carbon bonded to a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two perdeuterated methyl (-CD₃) groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties is presented below. These values are essential for method development, particularly in chromatography and mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₄HD₆NO | [5][7] |

| Molecular Weight | 91.14 g/mol | [4][7] |

| Exact Mass | 91.090424322 Da | [4] |

| Isotopic Purity | Typically ≥99 atom % D | [8] |

| Physical Form | Liquid | [8] |

| XLogP3 | -0.1 | [4] |

Synthesis and Mechanism

The synthesis of this compound is a direct analogue of the standard synthesis for acetone cyanohydrin. It involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of deuterated acetone (Acetone-d6).

Reaction: (CD₃)₂CO + HCN → (CD₃)₂C(OH)CN

This reaction is typically base-catalyzed. The base (e.g., hydroxide or cyanide itself) deprotonates hydrogen cyanide to generate the cyanide anion (:C≡N⁻), a potent nucleophile. The cyanide anion then attacks the electrophilic carbonyl carbon of acetone-d6. The resulting alkoxide intermediate is subsequently protonated by a water molecule or undissociated HCN to yield the final cyanohydrin product. Because acetone cyanohydrin is a convenient and safer source of HCN, it is often used in cyanation reactions.[9][10]

Caption: Generalized synthesis workflow for 2-Cyano-2-propanol-d6.

Spectroscopic Characterization

The identity and isotopic purity of 2-Cyano-2-propanol-d6 are confirmed using several spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be very simple. The only significant peak would be a singlet corresponding to the hydroxyl proton (-OH). The characteristic signals for the methyl protons found in the non-labeled compound (a singlet around 1.5 ppm) will be absent.[11]

-

¹³C NMR: The spectrum would show three main signals: one for the two equivalent deuterated methyl carbons (-CD₃), one for the quaternary carbon (-C(OH)CN), and one for the nitrile carbon (-CN). The signal for the -CD₃ carbons would appear as a septet due to coupling with the three deuterium nuclei (spin I=1).[12] The presence of a small amount of residual, incompletely deuterated species (e.g., -CD₂H) can sometimes be observed.[12]

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad absorption band for the O-H stretch (around 3400 cm⁻¹), a sharp, medium-intensity peak for the C≡N stretch (around 2250 cm⁻¹), and C-D stretching vibrations (around 2100-2250 cm⁻¹), which replace the typical C-H stretching bands.

-

Mass Spectrometry (MS): In mass spectrometry, the compound will show a molecular ion peak corresponding to its deuterated mass. The mass shift of +6 Da compared to the unlabeled analogue is the critical feature utilized in its application as an internal standard.[8]

Application in Bioanalytical Methodologies

The primary and most critical application of 2-Cyano-2-propanol-d6 is as an internal standard (IS) for the quantification of acetone cyanohydrin in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Why a Stable Isotope-Labeled Internal Standard is Crucial:

Acetone cyanohydrin can be a metabolite of certain industrial chemicals or a biomarker of cyanide exposure. Accurate quantification is often necessary in toxicology and clinical chemistry. However, the analytical process is prone to errors.[1]

-

Sample Preparation Variability: Analyte can be lost during extraction, protein precipitation, or solvent evaporation steps.[2][3]

-

Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate readings.[1]

By adding a known amount of 2-Cyano-2-propanol-d6 to every sample, calibrator, and quality control at the beginning of the workflow, it experiences the same losses and matrix effects as the non-labeled analyte.[2] The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant even if absolute signal intensities fluctuate, thereby correcting for experimental variability and ensuring high accuracy and precision.[1][2]

Exemplary Experimental Protocol: Quantification in Plasma

Below is a representative workflow for the quantification of acetone cyanohydrin in human plasma using 2-Cyano-2-propanol-d6 as an IS.

Objective: To accurately measure the concentration of acetone cyanohydrin in plasma samples.

Methodology: LC-MS/MS with a Stable Isotope-Labeled Internal Standard.

Step-by-Step Protocol:

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled acetone cyanohydrin (analyte) and 2-Cyano-2-propanol-d6 (IS) in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each plasma sample, calibrator, and QC into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (e.g., 500 ng/mL in methanol) to every tube. Vortex briefly. This is the critical step where the IS is introduced to account for subsequent variability.

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column to separate the analyte from other matrix components. A typical mobile phase could be a gradient of water and methanol/acetonitrile with 0.1% formic acid. The goal is to achieve a sharp, symmetric peak for both the analyte and the IS, which should co-elute.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Analyte Transition: Monitor a specific precursor-to-product ion transition for acetone cyanohydrin (e.g., m/z 86 → 59).

-

IS Transition: Monitor the corresponding transition for 2-Cyano-2-propanol-d6 (e.g., m/z 92 → 64). The precursor is M+6 and the product fragment also reflects the deuteration.

-

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS for all injections.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibration standards. Apply a linear regression.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

-

Caption: Workflow for bioanalysis using a deuterated internal standard.

Safety and Handling

Like its non-deuterated analogue, 2-Cyano-2-propanol-d6 should be handled with care. Cyanohydrins can be unstable and may decompose to release highly toxic hydrogen cyanide gas, particularly in the presence of base.[13] It is classified as an extremely toxic compound.[13] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a vital tool for researchers and drug development professionals. Its value lies not in its own biological activity, but in its role as an ideal internal standard. By mimicking the analytical behavior of endogenous acetone cyanohydrin while maintaining a distinct mass, it enables highly accurate and precise quantification in complex biological matrices. The principles demonstrated by its use in LC-MS/MS workflows are fundamental to modern bioanalysis, ensuring the reliability and integrity of data in toxicology, clinical diagnostics, and pharmaceutical research.

References

-

PubChem. This compound | C4H7NO. [Link]

-

ResearchGate. 600 MHz 1 H NMR spectrum of 5 + in acetone-d 6 and its corresponding... [Link]

-

Pharmaffiliates. CAS No : 40662-43-9 | Product Name : this compound. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, acetone-d6, simulated) (NP0027496). [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

-

University of Ottawa NMR Facility Blog. The 13C and 13C DEPT Spectrum of "Acetone-d6". [Link]

-

Quora. What is the synthesis of 2-cyano-2-propanol from propene? [Link]

-

International Journal of Research and Development in Pharmacy and Life Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]

-

Academia.edu. Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. [Link]

-

Jayasundara, D., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

-

Organic Chemistry Portal. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. [Link]

-

Taylor & Francis Online. Acetone cyanohydrin – Knowledge and References. [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. texilajournal.com [texilajournal.com]

- 4. This compound | C4H7NO | CID 10486800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 40662-43-9 [chemicalbook.com]

- 7. This compound | CAS 40662-43-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 2-丙醇-1,1,1,3,3,3-d6 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. Acetone cyanohydrin - Enamine [enamine.net]

- 10. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates [organic-chemistry.org]

- 11. Acetone cyanohydrin (75-86-5) 1H NMR spectrum [chemicalbook.com]

- 12. University of Ottawa NMR Facility Blog: The 13C and 13C DEPT Spectrum of "Acetone-d6" [u-of-o-nmr-facility.blogspot.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Molecular Weight Calculation & Characterization of 2-Cyano-2-propanol-d6

Executive Summary

This technical guide provides a rigorous framework for the molecular weight calculation, structural characterization, and safe handling of 2-Cyano-2-propanol-d6 (commonly known as Acetone Cyanohydrin-d6 ).

Targeting researchers in metabolic tracing and NMR spectroscopy, this document moves beyond simple stoichiometry. We integrate IUPAC 2024 standard atomic weights with isotopic enrichment factors to derive precise molecular mass values. Furthermore, we address the critical safety protocols required for this compound, which serves as a reversible source of Deuterated Hydrogen Cyanide (

Part 1: Structural Analysis & Stoichiometry

To perform an accurate calculation, we must first define the isotopologue structure. 2-Cyano-2-propanol-d6 is derived from the nucleophilic addition of cyanide to Acetone-d6 .

Chemical Structure

-

Systematic Name: 2-Hydroxy-2-methylpropanenitrile-d6

-

CAS Registry Number: (Derivative of 75-86-5 for unlabeled)

-

Molecular Formula:

-

Note: The "d6" designation refers to the two fully deuterated methyl groups (

). The hydroxyl proton (

-

Connectivity Diagram

The following diagram illustrates the molecular connectivity and isotopic localization.

Figure 1: Structural connectivity of 2-Cyano-2-propanol-d6 showing the central quaternary carbon bonded to two deuterated methyl groups, a hydroxyl group, and a nitrile group.

Part 2: High-Precision Calculation Methodology

Researchers require two distinct mass values:

-

Average Molecular Weight (MW): For gravimetric preparation (molarity calculations).

-

Monoisotopic Mass: For Mass Spectrometry (HRMS) identification.

Constants (IUPAC Standards)

We utilize the latest IUPAC atomic weights and NIST isotope masses.

| Element | Isotope | Classification | Atomic Weight / Mass (Da) | Source |

| Carbon | Natural | Average | 12.011 | |

| Monoisotopic | 12.00000 | NIST | ||

| Nitrogen | Natural | Average | 14.007 | IUPAC CIAAW |

| Monoisotopic | 14.00307 | NIST | ||

| Oxygen | Natural | Average | 15.999 | IUPAC CIAAW |

| Monoisotopic | 15.99491 | NIST | ||

| Hydrogen | Natural ( | Average | 1.008 | IUPAC CIAAW |

| Monoisotopic | 1.00783 | NIST | ||

| Deuterium | Pure ( | Isotope Specific | 2.01410 |

Calculation A: Average Molecular Weight

This value assumes 100% enrichment at the D-positions for calculation purposes, but uses natural abundance for C, N, and O.

-

Formula:

-

Calculation:

- (C) = 48.044

- (H) = 1.008

- (D) = 12.0846

- (N) = 14.007

- (O) = 15.999[1]

Total Average MW: 91.143 g/mol

Calculation B: Monoisotopic Mass (Exact Mass)

Required for HRMS. This calculates the mass of the molecule containing only the most abundant isotopes (

-

Calculation:

- = 48.00000

- = 1.00783

- = 12.08460

- = 14.00307

- = 15.99491

Total Monoisotopic Mass: 91.09041 Da

Comparison Table

| Property | Unlabeled (Acetone Cyanohydrin) | Deuterated (d6) | Difference |

| Formula | |||

| Average MW | 85.105 g/mol | 91.143 g/mol | +6.038 |

| Exact Mass | 85.05276 Da | 91.09041 Da | +6.03765 |

Part 3: Isotopic Purity & Experimental Verification

Theoretical calculations assume 100% isotopic enrichment. In reality, synthesis from Acetone-d6 (typically >99.8% D) results in a statistical distribution of isotopologues (d6, d5, d4).

Verification Workflow

The following Graphviz diagram outlines the logic flow for verifying the identity and purity of the synthesized compound.

Figure 2: Analytical workflow for validating isotopic purity. Absence of methyl proton signals in 1H-NMR confirms d6-labeling.

Protocol: 1H-NMR Verification

To confirm the "d6" status, one must verify the absence of the methyl protons.

-

Solvent: Dissolve 10 mg of sample in

. -

Acquisition: Run a standard proton scan (16 scans minimum).

-

Analysis:

-

Unlabeled Reference: Expect a singlet at

1.50 ppm (6H, methyls) and a broad singlet at -

d6-Target: The region at

1.50 ppm should be silent (or show very small residual peaks from d5 impurities). The OH peak should remain visible. -

Note: Carbon-13 NMR (

-NMR) will show the methyl carbons as a septet due to coupling with Deuterium (

-

Protocol: Mass Spectrometry

Acetone cyanohydrin ionizes poorly in positive mode. Negative mode (ESI-) is preferred.

-

Target Ion:

-

Calculated m/z:

-

Criteria: The major peak must correspond to the d6 species. Significant peaks at m/z 89 or 88 indicate incomplete deuteration (d5/d4).

Part 4: Handling & Safety (Critical)[5]

WARNING: 2-Cyano-2-propanol-d6 is chemically equivalent to its unlabeled counterpart regarding toxicity. It is an Extremely Hazardous Substance .[2]

Decomposition Hazard

Cyanohydrins are in equilibrium with their ketone and Hydrogen Cyanide (HCN) precursors.

-

Moisture Sensitivity: Contact with water or bases accelerates decomposition, releasing fatal HCN gas.

-

Thermal Instability: Do not heat above 60°C without stabilization. Distillation requires reduced pressure and acid stabilization.

Storage Protocol

-

Stabilization: Ensure the sample contains trace acid (e.g.,

or -

Temperature: Store at 2°C – 8°C (Refrigerated).

-

Container: Tightly sealed glass vial with PTFE liner, stored inside a secondary containment vessel with desiccant.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3][4] Standard Atomic Weights of the Elements. CIAAW. [Link][4]

-

National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

-

PubChem. (2024). Acetone Cyanohydrin Compound Summary (Safety & Toxicity). National Library of Medicine. [Link]

Sources

Thermodynamic stability of deuterated cyanohydrins

An In-Depth Technical Guide to the Thermodynamic Stability of Deuterated Cyanohydrins

Abstract

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in modern drug development to enhance pharmacokinetic profiles.[1][2] This guide provides a comprehensive exploration of the thermodynamic principles governing the stability of deuterated cyanohydrins. Cyanohydrins, as versatile synthetic intermediates, are subject to a reversible formation equilibrium, making their inherent stability a critical parameter in multi-step syntheses and as part of a final active pharmaceutical ingredient (API).[3][4] We will dissect the fundamental deuterium isotope effects that influence this equilibrium, detail robust analytical methodologies for quantifying stability, and provide field-proven protocols for researchers, chemists, and drug development professionals.

The Cyanohydrin Equilibrium: A Thermodynamic Balancing Act

Cyanohydrins are formed through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone.[5][6] This reaction is reversible, establishing an equilibrium between the starting carbonyl compound and the cyanohydrin product. The position of this equilibrium, and thus the thermodynamic stability of the cyanohydrin, is dictated by the Gibbs free energy of the reaction.

The equilibrium is influenced by several factors, including the electronic nature and steric hindrance of the carbonyl compound, solvent, temperature, and pH.[7][8] For many ketones, particularly those that are sterically hindered, the equilibrium may not favor the cyanohydrin product, posing a synthetic challenge.[9]

Caption: The reversible equilibrium between a carbonyl compound and its corresponding cyanohydrin.

The Deuterium Isotope Effect: A Foundation of Enhanced Stability

The substitution of hydrogen (¹H) with deuterium (²H or D) introduces subtle yet significant changes to the physicochemical properties of a molecule. While chemically similar, the increased mass of deuterium alters the vibrational energy of chemical bonds.

The Kinetic Isotope Effect (KIE) The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This results in a lower zero-point energy (ZPE) and a higher activation energy for C-D bond cleavage.[10] Consequently, reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond.[11] This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of using deuteration to slow drug metabolism.[][13]

The Thermodynamic (Equilibrium) Isotope Effect (TIE/EIE) Beyond kinetics, deuterium substitution also influences the thermodynamics of a reaction. An Equilibrium Isotope Effect (EIE) arises when the isotopic substitution affects the relative stability of reactants and products differently.[14] Deuterium preferentially enriches in the state where it is more strongly bound, which corresponds to the species with the higher vibrational force constants.[14][15]

In the context of the cyanohydrin equilibrium, we are primarily concerned with the secondary isotope effect, where the C-D bond is not broken but is located at or near the reaction center. When a carbonyl carbon rehybridizes from sp² (in the aldehyde/ketone) to sp³ (in the cyanohydrin), the frequencies of the associated C-H (or C-D) bending modes change.[16] The sp³ hybridized state of the cyanohydrin provides a more stable, lower-energy environment for deuterium compared to the sp² state of the carbonyl reactant. This stabilization of the product shifts the equilibrium further towards the cyanohydrin, enhancing its thermodynamic stability.

| Property | C-H Bond | C-D Bond | Implication for Stability |

| Bond Length | Shorter | Slightly Shorter | Stronger, more stable bond |

| Vibrational Frequency | Higher | Lower | Lower zero-point energy |

| Zero-Point Energy (ZPE) | Higher | Lower | Higher activation energy required for cleavage |

| Bond Dissociation Energy | Lower | Higher | Slower rate of metabolic cleavage (KIE) |

Table 1: Comparison of Physicochemical Properties of C-H vs. C-D Bonds and Their Implications.

Quantifying Stability: Key Analytical Methodologies

A multi-pronged analytical approach is essential to confirm deuteration and quantify the thermodynamic stability of the resulting cyanohydrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for validating the site and extent of deuterium incorporation.[17][18] Since deuterium is not observed in a standard ¹H NMR spectrum, the disappearance or reduction of a proton signal provides direct evidence of substitution.[18] Furthermore, ¹³C NMR can be used to observe splitting pattern changes due to the C-D coupling.[19]

For stability studies, NMR is invaluable for directly measuring the equilibrium constant (K_eq). By acquiring spectra of a solution at equilibrium, the ratio of cyanohydrin to the starting carbonyl compound can be determined by integrating their respective characteristic signals.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is crucial for confirming the molecular weight of the deuterated compound and assessing its isotopic purity.[20][21] The mass difference between hydrogen (~1 Da) and deuterium (~2 Da) allows for clear differentiation between the deuterated analyte and any residual non-deuterated starting material or impurities.[22] It serves as an orthogonal technique to NMR for quality control and characterization.[17]

Caption: A typical workflow for the synthesis and thermodynamic stability analysis of a deuterated cyanohydrin.

Applications in Drug Development

The enhanced thermodynamic stability of deuterated cyanohydrins has significant implications for drug design and development.

-

Improved Shelf-Life and Formulation Stability: A cyanohydrin moiety within a drug molecule that is less prone to decomposition back to the parent carbonyl can lead to a longer shelf-life and more robust formulation options.[23][24]

-

Reduced Metabolic Lability: While distinct from the KIE that slows C-D bond cleavage, increased thermodynamic stability can reduce the concentration of the more reactive carbonyl compound at equilibrium in physiological conditions. This can potentially alter metabolic pathways that target the carbonyl group, contributing to an improved pharmacokinetic profile.[][25]

-

Precise Isotopic Labeling: Deuterated cyanohydrins can serve as stable, isotopically labeled internal standards for quantitative bioanalysis using mass spectrometry, enabling highly accurate pharmacokinetic and toxicological studies.[20][21]

Experimental Protocols

Disclaimer: All work with cyanide compounds must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. An emergency cyanide antidote kit should be readily available.

Protocol 1: Synthesis of a Deuterated Cyanohydrin (Example: from Benzaldehyde-d1)

This protocol describes a general method adapted from established procedures for cyanohydrin synthesis.[9]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzaldehyde-d1 (1.0 eq) and 20 mL of dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add zinc iodide (0.1 eq) to the solution.

-

Cyanide Addition: In the dropping funnel, place trimethylsilyl cyanide (TMSCN) (1.1 eq). Add the TMSCN dropwise to the cooled aldehyde solution over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup (Silyl Ether Intermediate): Upon completion, quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This yields the crude O-trimethylsilyl-deuterated cyanohydrin.

-

Desilylation: Dissolve the crude silyl ether in 50 mL of tetrahydrofuran (THF). Add 30 mL of 3 N hydrochloric acid. Heat the mixture at 65°C for 1 hour.[9]

-

Final Isolation: Cool the solution and pour it into a separatory funnel with 30 mL of water. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deuterated cyanohydrin. Purify further by column chromatography if necessary.

Protocol 2: NMR-Based Determination of the Equilibrium Constant (K_eq)

-

Sample Preparation: Prepare a stock solution of the purified deuterated cyanohydrin at a known concentration (e.g., 10 mg/mL) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Also prepare a stock solution of the corresponding non-deuterated cyanohydrin as a control.

-

Equilibration: Place the NMR tube in the NMR spectrometer's probe, which is maintained at a constant, known temperature (e.g., 298 K). Allow the sample to equilibrate for at least 1 hour before measurement.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

-

Data Processing: Process the spectrum and carefully integrate a well-resolved signal corresponding to the cyanohydrin (e.g., the α-proton) and a well-resolved signal for the starting aldehyde (e.g., the aldehyde proton).

-

Calculation: Calculate the molar ratio of the two species.

-

Ratio = Integral_Cyanohydrin / Integral_Aldehyde

-

The equilibrium constant for the decomposition is K_d = [Aldehyde][HCN] / [Cyanohydrin]. Since [HCN] is often difficult to measure directly and depends on the initial conditions, a more practical measure of stability is the ratio of the bound to unbound form under specific conditions. For comparative purposes, the ratio [Cyanohydrin] / [Aldehyde] provides a direct measure of relative stability.

-

-

Comparative Analysis: Repeat the experiment for the non-deuterated analogue under identical conditions. A higher [Cyanohydrin] / [Aldehyde] ratio for the deuterated compound confirms its enhanced thermodynamic stability.

Conclusion

The deuteration of cyanohydrins provides a measurable and significant enhancement to their thermodynamic stability. This phenomenon is rooted in the fundamental principles of equilibrium isotope effects, where the lower zero-point energy of the C-D bond favors its residence in the more stable sp³-hybridized state of the cyanohydrin product. By leveraging robust analytical techniques such as NMR and mass spectrometry, researchers can precisely quantify this stabilizing effect. For professionals in drug development, understanding and applying these principles offers a strategic advantage in designing molecules with improved stability, more reliable pharmacokinetic profiles, and enhanced therapeutic potential.

References

- Understanding Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). (n.d.). Google Cloud.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. (n.d.). Benchchem.

- Hydrogen–deuterium exchange. (n.d.). Wikipedia.

- Kinetic secondary deuterium isotope effects for substituted benzaldehyde cyanohydrin formation. (n.d.). American Chemical Society.

- Kinetic versus Thermodynamic Control of Reactions. (2025, August 15). Fiveable.

- A new synthesis of cyanohydrin esters. (n.d.). American Chemical Society.

- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016, June 1). Organic & Biomolecular Chemistry (RSC Publishing).

- Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6). SpringerLink.

- Conformational and long-range low field steric deuterium isotope effects on carbon chemical shifts. (n.d.). ScienceDirect.

- Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S). (n.d.). PMC.

- 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2025, August 15). Fiveable.

- Primary and secondary deuterium isotope effects on equilibrium constants for enzyme-catalyzed reactions. (n.d.). PubMed.

- 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. (2014, July 25). Chemistry LibreTexts.

- The Application of Deuteration Strategy in Drug Design. (2025, August 6). ResearchGate.

- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018, October 18). University of California, Santa Barbara.

- 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (n.d.). Organic Chemistry.

- CCLVI.—The conditions determining the thermodynamic stability of cyanohydrins of carbonyl compounds. Part II. Dissociation constants of some cyanohydrins derived from methyl alkyl and phenyl alkyl ketones. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing).

- Acetone cyanohydrin (75-86-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Cyanohydrin synthesis by Cyanation or Cyanosilylation. (n.d.). Organic Chemistry Portal.

- Isotope Effects. (n.d.). Columbia University.

- Kinetic isotope effect. (n.d.). Wikipedia.

- Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. (2021, December 20). PMC.

- Benzophenone Cyanohydrin. (n.d.). Organic Syntheses Procedure.

- Proton magnetic resonance studies of porphyrin iron (3) cyanides. (n.d.). PubMed.

- Cyanohydrins. (2023, January 22). Chemistry LibreTexts.

- Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.

- NMR Spectroscopy. (n.d.). MSU chemistry.

- Expansion of the 13 C NMR splitting pattern observed for aliphatic peak... (n.d.). ResearchGate.

- (A) Equilibrium constants for traditional cyanohydrin synthesis with... (n.d.). ResearchGate.

- Kinetic and thermodynamic studies on the cyanation reactions and base-on/base-off equilibria of alkyl-13-epicobalamins. (n.d.). Dalton Transactions (RSC Publishing).

- Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. (2021, December 20). MDPI.

- The Application of Deuteration Strategy in Drug Design. (2025, April 1). PubMed.

- 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025, January 19). Chemistry LibreTexts.

- Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017, March 27). Juniper Publishers.

- Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. (2024, February 24). PMC.

- The influence of deuterium isotope effects on structural rearrangements, ensemble equilibria, and hydrogen bonding in protic ionic liquids. (n.d.). ChemRxiv.

- Cyanohydrin. (n.d.). Wikipedia.

- (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025, August 7). ResearchGate.

- Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. (2025, December 15). Tohoku University.

- TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. (2016, August 10). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Application of Deuteration Strategy in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 8. CCLVI.—The conditions determining the thermodynamic stability of cyanohydrins of carbonyl compounds. Part II. Dissociation constants of some cyanohydrins derived from methyl alkyl and phenyl alkyl ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Isotope Effects [columbia.edu]

- 15. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. resolvemass.ca [resolvemass.ca]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. creative-biolabs.com [creative-biolabs.com]

- 23. Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 25. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

Difference between acetone cyanohydrin and 2-Cyano-2-propanol-d6

Comparative Analysis, Synthesis, and Mechanistic Applications in Drug Development

Executive Summary

This technical guide delineates the critical distinctions between Acetone Cyanohydrin (ACH) , a high-volume industrial intermediate, and its isotopologue, 2-Cyano-2-propanol-d6 (ACH-d6) . While chemically homologous, their applications diverge significantly: ACH is a precursor for methacrylates and a potent toxicological hazard, whereas ACH-d6 serves as a precision tool in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic Kinetic Isotope Effect (KIE) studies. This document provides self-validating synthesis protocols, spectroscopic data, and mechanistic insights into their respective roles in pharmaceutical research.

Part 1: Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the isotopic substitution of the six methyl protons (

Table 1: Comparative Physicochemical Profile

| Feature | Acetone Cyanohydrin (ACH) | 2-Cyano-2-propanol-d6 (ACH-d6) |

| CAS Number | 75-86-5 | 40662-43-9 |

| Molecular Formula | ||

| Molecular Weight | 85.11 g/mol | 91.14 g/mol |

| Structure | ||

| C-H/C-D Bond Energy | ~413 kJ/mol | ~441 kJ/mol (Stronger) |

| Primary Application | Monomer synthesis (MMA), reagent | NMR Standard, Metabolic Tracer |

| Boiling Point | 95 °C | ~94-96 °C (Slight variation) |

| Key Hazard | High Toxicity (Releases HCN) | High Toxicity (Releases HCN) |

Critical Insight: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium.[1] This thermodynamic stability is the basis for the Kinetic Isotope Effect (KIE) utilized in drug metabolism studies (see Part 3).

Part 2: Spectroscopic Characterization (The Analytical Standard)

The most immediate practical difference is observed in NMR spectroscopy. ACH-d6 is "silent" in proton NMR (

Proton NMR ( H-NMR)

-

ACH: Exhibits a sharp singlet at

1.5-1.6 ppm (depending on solvent) corresponding to the six equivalent methyl protons. The hydroxyl proton appears as a broad singlet (variable position, typically -

ACH-d6: The methyl region (

1.5 ppm) is silent . Only the hydroxyl proton (

Carbon-13 NMR ( C-NMR)

-

ACH: Shows a strong singlet for the methyl carbons.

-

ACH-d6: The methyl carbons split into a septet pattern (

rule, where

Part 3: Mechanistic Implications in Drug Development[4]

In drug discovery, ACH-d6 is not merely a solvent; it is a probe for metabolic stability. The toxicity of ACH stems from its reversible decomposition into Acetone and Hydrogen Cyanide (HCN).

The Deuterium Kinetic Isotope Effect (KIE)

When ACH-d6 decomposes, it releases Acetone-d6 and HCN. If the metabolic clearance of the acetone moiety involves C-H bond abstraction (e.g., oxidation by CYP2E1 to acetol), the d6-variant will exhibit a slower reaction rate (

Diagram 1: Metabolic Fate & Toxicity Pathways

This diagram illustrates the parallel decomposition of ACH and ACH-d6, highlighting the specific enzymatic steps where the isotope effect manifests.

Caption: Comparative metabolic pathways. Note that HCN toxicity is identical for both, but the oxidative metabolism of the acetone byproduct is retarded in the d6 variant due to the Kinetic Isotope Effect.

Part 4: Experimental Workflows

Safety Protocol (Crucial)

Both ACH and ACH-d6 are extremely hazardous . They release HCN upon contact with water, heat, or base.

-

Engineering Controls: All work must be performed in a functioning fume hood.

-

PPE: Butyl rubber gloves (nitrile is permeable to HCN), face shield, and lab coat.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately accessible.

Protocol 1: Synthesis of 2-Cyano-2-propanol-d6 (ACH-d6)

Rationale: This protocol adapts the standard Organic Syntheses method [1] but substitutes Acetone-d6 to generate the isotopologue.

Reagents:

-

Acetone-d6 (CAS 666-52-4): 1.0 eq

-

Sodium Cyanide (NaCN): 1.2 eq

-

Sulfuric Acid (40% aq): Excess

Step-by-Step Methodology:

-

Setup: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve NaCN (1.2 eq) in minimal

(to maintain isotopic purity) or -

Cooling: Immerse the flask in an ice-salt bath. Maintain internal temperature between -5°C and 0°C.

-

Addition: Add Acetone-d6 slowly. Stir vigorously.

-

Acidification: Dropwise add 40%

over 1 hour. Caution: Exothermic. HCN gas may evolve.[3][4] Maintain temperature < 10°C.[5][6] -

Separation: The ACH-d6 will form an oily upper layer. Decant the organic layer.[3][6]

-

Extraction: Extract the aqueous layer with diethyl ether (

). Combine with the organic layer. -

Drying: Dry over anhydrous

. -

Purification: Remove ether via rotary evaporation (bath < 30°C). Distill the residue under reduced pressure (approx. 80°C at 15 mmHg).

Diagram 2: Synthesis Logic Flow

Caption: Step-wise synthesis workflow for ACH-d6, emphasizing temperature control to prevent HCN off-gassing.

References

-

Organic Syntheses. (1941). Acetone Cyanohydrin.[2][3][4][5][6][7][8][9][10] Collective Volume 2, Page 7.[2][5][6] [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Acetone Cyanohydrin: Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

-

PubChem. (n.d.).[11] 2-Cyano-2-propanol-d6 (Compound Summary). National Library of Medicine. [Link]

-

U.S. Environmental Protection Agency. (2005). Acetone Cyanohydrin: Acute Exposure Guideline Levels (AEGLs). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[12] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Reference for solvent shift comparisons). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]

- 7. Acetone cyanohydrin (CAS 75-86-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. epa.gov [epa.gov]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetone cyanohydrin [cdc.gov]

- 10. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | C4H7NO | CID 10486800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

Foreword: Beyond Chemical Purity – The Criticality of Isotopic Enrichment

An In-Depth Technical Guide to the Isotopic Enrichment of 2-Cyano-2-propanol-1,1,1,3,3,3-d6

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide addresses a nuanced yet paramount aspect of utilizing deuterated compounds: the precise determination of isotopic enrichment. For a molecule like this compound, a valuable intermediate in organic synthesis and a building block for deuterated active pharmaceutical ingredients (APIs), its utility is fundamentally defined not just by its chemical purity, but by the extent and consistency of its deuterium incorporation.[1][2][3]

Deuteration is a strategic tool in drug development, often employed to alter metabolic pathways by leveraging the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as increased metabolic stability and longer half-lives, potentially reducing dosing frequency and improving patient outcomes.[4] However, the success of this strategy hinges on the precise level of deuterium enrichment. An inadequately characterized, deuterated material containing a heterogeneous mixture of isotopologues (e.g., d5, d4 species) can lead to inconsistent biological activity and create significant regulatory hurdles.[5][6]

This guide, therefore, eschews a simple recitation of methods. Instead, it provides a self-validating, integrated analytical strategy, grounded in first principles, to authoritatively characterize the isotopic enrichment of this compound. We will explore the causal relationships behind our choice of techniques and demonstrate how a dual, complementary approach using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides the highest degree of confidence.

The Foundational Distinction: Isotopic Enrichment vs. Species Abundance

Before delving into analytical protocols, it is crucial to clarify two frequently confused terms.[5]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within the molecule. For this compound, if the starting material (Acetone-d6) has a 99.8% D enrichment, it means each of the six possible deuterium positions has a 99.8% probability of being occupied by a deuterium atom and a 0.2% probability of being occupied by a protium (¹H) atom.[5]

-

Species Abundance: This describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition. Due to the statistical nature of deuteration, a batch with 99.8% isotopic enrichment will not contain 99.8% of the fully deuterated (d6) molecules. It will contain a predictable distribution of d6, d5, d4, and lower isotopologues.[5][6]

This distinction is not merely semantic; it is the cornerstone of a robust characterization. Our analytical approach is designed to first determine the average isotopic enrichment with high precision (via NMR) and then to confirm the resulting isotopologue species distribution (via MS).

The Overall Analytical Workflow

A robust characterization workflow is a self-validating system. The output of one technique should logically support and be confirmed by the next. The diagram below illustrates the comprehensive workflow for determining the isotopic enrichment and isotopologue profile of this compound.

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 40662-43-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Hydrolysis of 2-Cyano-2-propanol-1,1,1,3,3,3-d6: A Detailed Protocol for Isotopic Labeling

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This application note provides a detailed protocol for the hydrolysis of 2-Cyano-2-propanol-1,1,1,3,3,3-d6, a deuterated analog of acetone cyanohydrin, to yield 2-hydroxyisobutyric acid-d6. This isotopically labeled compound is a valuable building block in drug development and metabolic research, where it can serve as an internal standard for mass spectrometry-based assays or as a tracer to elucidate biological pathways.[1]

The protocol details both acid and base-catalyzed hydrolysis pathways, offering researchers the flexibility to choose the most suitable method based on their specific needs and available resources. The underlying reaction mechanisms are discussed to provide a comprehensive understanding of the chemical transformation.

Reaction Mechanisms

The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[2][3] This transformation can be effectively catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

In the presence of an acid, the nitrogen atom of the nitrile group is protonated, which significantly increases the electrophilicity of the nitrile carbon.[3][4][5] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers and tautomerization then leads to the formation of an amide intermediate.[3][6] Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[2]

Base-Catalyzed Hydrolysis

Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4][7] This addition reaction forms an imine anion, which is subsequently protonated by water to yield an imidic acid.[4][8] Tautomerization of the imidic acid gives the amide intermediate.[4] Similar to the acid-catalyzed pathway, the amide is then hydrolyzed to a carboxylate salt, which upon acidic workup, yields the final carboxylic acid.[8][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for both acid and base-catalyzed hydrolysis of this compound.

Materials and Equipment

Reagents:

-

This compound (CAS: 40662-43-9)[10]

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Sodium hydroxide (NaOH), pellets

-

Diethyl ether (Et₂O), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Deionized water

Equipment:

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

-

Infrared (IR) spectrometer

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from established methods for the hydrolysis of acetone cyanohydrin.[11][12]

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of this compound.

-

Acid Addition: Slowly and carefully add 100 mL of 6 M sulfuric acid to the flask while stirring in an ice bath to control the initial exotherm.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for NMR analysis.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

-

Workup - Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Neutralization and Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step is crucial to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-hydroxyisobutyric acid-d6.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol offers an alternative route using a strong base.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of a 10% aqueous sodium hydroxide solution.

-

Reflux: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 2-4 hours. Monitor the reaction progress as described in the acid-catalyzed protocol.

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Workup - Acidification: Carefully acidify the cooled reaction mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid in an ice bath. This will protonate the carboxylate salt to form the carboxylic acid.

-

Extraction: Transfer the acidified mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude 2-hydroxyisobutyric acid-d6 obtained from either protocol can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization is a mixture of toluene and heptane. Dissolve the crude product in a minimal amount of hot toluene and then add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed using a solvent system such as ethyl acetate/hexanes with a small percentage of acetic acid to prevent tailing.

Data Presentation

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | 6 M H₂SO₄ | 10% NaOH |

| Reaction Time | 4-6 hours | 2-4 hours |

| Reaction Temp. | 100-110 °C (Reflux) | 100-105 °C (Reflux) |

| Workup | Ether extraction, NaHCO₃ wash | Acidification, CH₂Cl₂ extraction |

| Typical Yield | 75-85% | 80-90% |

Visualization of Experimental Workflow

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainly.com [brainly.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 10. This compound | C4H7NO | CID 10486800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. RU2622428C2 - Acetone cyanohydrin hydrolysis process - Google Patents [patents.google.com]

- 12. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]

Application Note: 2-Cyano-2-propanol-d6 as a Derivatization Reagent in Chromatography

This Application Note is designed for researchers and analytical scientists in drug development, industrial hygiene, and polymer chemistry. It details the use of 2-Cyano-2-propanol-d6 (Acetone Cyanohydrin-d6) as a specialized derivatization reagent and internal standard precursor for the trace analysis of reactive isocyanates and carbonyl compounds via LC-MS/MS and GC-MS.

Abstract & Core Rationale

In the analysis of highly reactive electrophiles like isocyanates (NCO) or labile carbonyls, direct chromatographic analysis is often impossible due to thermal instability and reactivity. 2-Cyano-2-propanol (Acetone Cyanohydrin) serves as a unique "blocking" derivatization reagent that converts unstable isocyanates into thermally reversible, yet chromatographically stable, carbamate (urethane) derivatives.

The deuterated isotopologue, 2-Cyano-2-propanol-d6 , is critical for Isotope Dilution Mass Spectrometry (IDMS) . It enables the synthesis of stable isotope-labeled internal standards (SIL-IS) that match the physicochemical properties of the analyte derivatives while providing mass-resolved detection. This eliminates matrix effects and ionization suppression errors common in complex matrices like biological fluids or polymer formulations.

Key Advantages

-

Thermal Reversibility: Unlike permanent derivatives (e.g., with dibutylamine), cyano-propanol derivatives can be "de-blocked" at specific temperatures, allowing for unique thermal desorption applications.

-

Steric Protection: The bulky dimethyl-cyano group provides steric hindrance, stabilizing the derivative against hydrolysis.

-

Mass Shift: The -d6 labeling provides a +6 Da mass shift, ideal for separating analyte and standard signals in MS/MS.

Chemical Mechanism

The derivatization process involves the nucleophilic attack of the hydroxyl group of 2-Cyano-2-propanol-d6 on the electrophilic carbon of the isocyanate group.

Reaction Scheme

Analyte: R-N=C=O (Isocyanate) Reagent: (CD₃)₂C(OH)CN (2-Cyano-2-propanol-d6) Product: R-NH-CO-O-C(CN)(CD₃)₂ (Deuterated Blocked Isocyanate)

Figure 1: Reaction pathway for the derivatization of isocyanates using 2-Cyano-2-propanol-d6.

Experimental Protocol

This protocol describes the synthesis of a deuterated internal standard (Step A) and its application in the quantitation of MDI (Methylene Diphenyl Diisocyanate) in a polymer matrix (Step B).

Materials Required[1][2][3][4][5][6][7][8][9]

-

Reagent: 2-Cyano-2-propanol-d6 (≥98 atom % D).

-

Catalyst: Triethylamine (TEA) or Dibutyltin Dilaurate (DBTL).

-

Solvent: Anhydrous Toluene or Acetonitrile (LC-MS grade).

-

Analytes: 4,4'-MDI, 2,4-TDI, or HDI.

Step A: Synthesis of the Internal Standard (SIL-IS)

Use this step to create the reference standard before sample analysis.

-

Preparation: Dissolve 1.0 mmol of the target isocyanate (e.g., 4,4'-MDI) in 10 mL of anhydrous toluene.

-

Addition: Add 2.2 mmol (10% excess) of 2-Cyano-2-propanol-d6 .

-

Catalysis: Add 10 µL of TEA.

-

Incubation: Heat the mixture to 60°C for 2 hours under nitrogen atmosphere.

-

Note: Monitor reaction completion via FTIR (disappearance of NCO peak at ~2270 cm⁻¹).

-

-

Purification: Evaporate solvent under reduced pressure. Recrystallize the solid derivative from hexane/toluene.

-

Validation: Confirm structure and isotopic purity via ¹H-NMR and MS.

Step B: Sample Preparation & Quantitation

Use this workflow for analyzing unknown samples.

-

Sampling: Weigh 1.0 g of polymer/sample into a vial.

-

Spiking: Add a known quantity (e.g., 50 µg) of the Synthesized SIL-IS (from Step A).

-

Derivatization (of Analyte): Add 5 mL of derivatizing solution containing non-deuterated 2-Cyano-2-propanol (1% v/v in Acetonitrile) and catalyst.

-

Extraction: Sonicate for 30 mins at 40°C to extract isocyanates and simultaneously derivatize them.

-

Cleanup: Filter through a 0.2 µm PTFE syringe filter.

-

Analysis: Inject into LC-MS/MS.

LC-MS/MS Analytical Conditions

| Parameter | Setting |

| Instrument | Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+) |

| Column | C18 Reverse Phase (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 8 min; Hold 2 min. |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

MRM Transitions (Example for MDI)

The deuterated reagent introduces a specific mass shift in the fragment ions containing the blocking group.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| MDI-Bis(Cyano-Pr) (Analyte) | 421.2 [M+H]⁺ | 251.1 (MDI core) | 25 |

| MDI-Bis(Cyano-Pr-d6) (IS) | 433.3 [M+H]⁺ | 251.1 (MDI core) | 25 |

Note: The +12 Da shift (two blocking groups per MDI molecule) ensures clean separation of the Internal Standard.

Workflow Visualization

Figure 2: Complete workflow for Isotope Dilution Analysis using 2-Cyano-2-propanol-d6.

References

-

NIOSH Manual of Analytical Methods (NMAM). (2016). Isocyanates, Monomeric: Method 5521.[1] Centers for Disease Control and Prevention. Link

-

International Organization for Standardization (ISO). (2013). ISO 17734-1:2013 Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry.Link

-

Wicks, Z. A., & Wicks, D. A. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings, 36(3), 148-172. Link

-

Sigma-Aldrich. (2023). Acetone Cyanohydrin Product Specification and Safety Data Sheet.Link

-

PubChem. (2024).[2] 2-Cyano-2-propanol-1,1,1,3,3,3-d6 Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Storage conditions to prevent degradation of acetone cyanohydrin-d6

Technical Support Center: Stable Isotope Division Subject: Preservation & Integrity of Acetone Cyanohydrin-d6 (CAS: 666-52-4 / Analog) Ticket ID: #ACH-D6-STAB-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The Equilibrium Trap

Welcome to the Stable Isotope Support Center. You are likely working with Acetone Cyanohydrin-d6 (ACH-d6) as a metabolic tracer, an NMR solvent additive, or a synthesis intermediate for deuterated methacrylates.

The Core Challenge: Unlike standard organic solvents, ACH-d6 is not a static molecule; it is a "chemical snapshot" of a dynamic equilibrium. It exists in a reversible state with its decomposition products: Acetone-d6 and Hydrogen Cyanide (HCN).

Your storage strategy must actively suppress the backward reaction (decomposition). If you treat this merely as a "solvent," you risk generating lethal HCN gas and losing the isotopic purity of your expensive reagent.

Module 1: Critical Storage Parameters

To prevent degradation, you must control three thermodynamic and kinetic levers: Temperature , pH , and Moisture .

The Acid Stabilizer (Crucial)

-

Mechanism: The decomposition of cyanohydrins is base-catalyzed. Even the alkalinity of standard borosilicate glass can initiate the reversion to Acetone-d6 and HCN.

-

Protocol: Commercial high-purity ACH-d6 is typically stabilized with trace mineral acid (e.g.,

-

User Action: Never store ACH-d6 in non-passivated glass or transfer it to basic containers (like untreated soda-lime glass vials) for long-term storage. If you distill the material to remove the stabilizer for a reaction, use it immediately . Unstabilized ACH-d6 degrades spontaneously.

Temperature Control

-

Mechanism: The dissociation into Acetone-d6 and HCN is endothermic.[1] Heat drives the equilibrium to the left (decomposition).

-

Protocol: Store at 2°C to 8°C (Refrigerated) .

-

User Action: While some industrial SDS sheets list "ambient" for bulk non-deuterated ACH, the high cost of the d6-isotopologue warrants refrigeration to maximize shelf-life.

Moisture Exclusion

-

Mechanism: Water promotes hydrolysis of the nitrile group to an amide (isobutyramide-d6), which is an irreversible degradation pathway.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

User Action: Tightly cap bottles. Parafilm is insufficient; use Teflon-lined caps.

Module 2: Troubleshooting & Diagnostics

This section addresses specific anomalies you may observe.

Q1: "I smell almonds when I open the fridge. Is the bottle leaking?"

-

Diagnosis: Thermal Decomposition / Seal Failure.

-

The Science: The "bitter almond" odor is the olfactory signature of Hydrogen Cyanide (HCN).[1][2][3] If you smell it, the equilibrium has shifted.

-

Immediate Action:

-

Evacuate the area immediately.

-

Don appropriate PPE (respirator with specific cyanide cartridges if trained, otherwise call safety officer).

-

Check the temperature log; was the fridge cycling high?

-

Test: Use a portable HCN monitor or test strip near the sealed secondary container.

-

Q2: "My H NMR looks clean, but my reaction failed. Why?"

-

Diagnosis: The "Silent" Decomposition Trap.

-

The Science: This is the most common error with deuterated cyanohydrins.

-

Decomposition yields Acetone-d6 and HCN .[3]

-

Acetone-d6 has no protons, so it is invisible in

H NMR (unless you are using a different solvent where the residual D-H exchange is visible, but usually it just looks like solvent background). -

HCN protons (approx. 4.5 ppm) can exchange with the solvent or be broad/invisible depending on pH.

-

-

The Fix: You MUST use

C NMR to validate purity.-

Look for the Acetone-d6 carbonyl carbon at ~206 ppm.

-

Look for the ACH-d6 nitrile carbon at ~120-124 ppm.

-

Ratio: Integrate these carbon peaks to determine the extent of decomposition.

-

Q3: "The liquid has turned from colorless to yellow."

-

Diagnosis: Base-Catalyzed Polymerization.

-

The Science: If the acid stabilizer has been consumed or neutralized (e.g., by pipetting with a base-contaminated tip), the cyanide ion can catalyze the polymerization of the acetone/methacrylate precursors.

-

Action: The sample is compromised. Do not attempt to distill; polymerization can be exothermic and dangerous. Dispose of as hazardous cyanide waste.

Module 3: Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the decision logic for storage.

Figure 1: Stability Pathways of Acetone Cyanohydrin-d6. Note that Acid Stabilization blocks both the reversion to precursors and the polymerization pathway.

Module 4: Summary of Specifications

| Parameter | Specification | Reason |

| Storage Temp | 2°C – 8°C | Suppress endothermic dissociation to HCN. |

| Stabilizer | Required (Acidic) | Prevents base-catalyzed decomposition.[4] |

| Container | Amber Glass, Tightly Sealed | Protects from light (radical formation) and moisture. |

| Analysis Method | ||

| Shelf Life | 6-12 Months | Even with stabilization, slow equilibrium shift occurs. |

| Incompatibility | Bases, Amines, Oxidizers | Causes rapid, exothermic decomposition/polymerization. |

References

-

National Center for Biotechnology Information (NCBI). Acetone Cyanohydrin - PubChem Compound Summary. PubChem.[5][6] Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). Acetone Cyanohydrin: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

Organic Syntheses. Acetone Cyanohydrin (Preparation and Stability). Org.[7] Synth. 1941, 21, 3. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) before handling cyanohydrins.

Sources

- 1. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. umweltbundesamt.de [umweltbundesamt.de]

- 4. DE2856876A1 - Cleavage of acetone cyanohydrin - after neutralising acid stabiliser with ammonia or cyanide salt - Google Patents [patents.google.com]

- 5. isotope.com [isotope.com]

- 6. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

Technical Support Center: Stabilizing 2-Cyano-2-propanol-d6

Welcome to the technical support center for 2-Cyano-2-propanol-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and stabilization of this valuable deuterated compound. Given its inherent instability in the presence of moisture and heat, proper handling is critical to ensure experimental success and safety.

Understanding the Instability of 2-Cyano-2-propanol-d6

2-Cyano-2-propanol-d6, also known as deuterated acetone cyanohydrin, is a crucial intermediate in various synthetic pathways, particularly in the pharmaceutical industry where isotopic labeling can modify a drug's metabolic profile.[1] However, like its non-deuterated counterpart, it is susceptible to decomposition. The primary degradation pathway is a retro-cyanation reaction, yielding deuterated acetone and hydrogen cyanide (HCN), a toxic gas.[2][3] This process is significantly accelerated by moisture, heat, and alkaline conditions.[2][3][4][5]

This guide provides practical, field-proven advice to mitigate these stability issues, ensuring the integrity of your research and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 2-Cyano-2-propanol-d6 degradation?

A1: The most immediate indicator of degradation is the characteristic bitter almond odor of hydrogen cyanide.[3] Visually, the compound may change from a colorless to a yellowish liquid. For quantitative assessment, techniques like Gas Chromatography (GC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed to determine purity and detect the presence of deuterated acetone.[6]

Q2: What are the optimal storage conditions for 2-Cyano-2-propanol-d6?

A2: To maintain the integrity of 2-Cyano-2-propanol-d6, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Specifically:

-

Temperature: Refrigeration is recommended to slow down the rate of decomposition.[1]

-

Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

-

Container: Use tightly sealed containers. For hygroscopic solvents, single-use ampoules can minimize moisture exposure.[1]

-

pH: The compound should be kept slightly acidic (pH 4-5) to inhibit decomposition.[4]

Q3: How does moisture affect the stability of 2-Cyano-2-propanol-d6?

A3: Moisture acts as a catalyst in the decomposition of 2-Cyano-2-propanol-d6, facilitating its breakdown into deuterated acetone and hydrogen cyanide.[2][3] Even small amounts of water can significantly accelerate this process.[2] The half-life of acetone cyanohydrin in dilute aqueous solutions is highly pH-dependent, decreasing rapidly as the pH increases.[2][5]

Q4: Can I use a stabilizer with 2-Cyano-2-propanol-d6?

A4: Yes, the use of acidic stabilizers is a common practice. Acids such as sulfuric acid, phosphoric acid, citric acid, or boric acid can be added in small amounts (0.01 to 5% by weight) to maintain a slightly acidic pH and inhibit decomposition.[7][8] Boric anhydride can be particularly useful if the compound is contaminated with water, as it will react with water to form boric acid.[7]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Faint almond-like odor detected near the storage area. | Minor decomposition of 2-Cyano-2-propanol-d6, releasing hydrogen cyanide. | 1. Ensure the container is tightly sealed. 2. Verify that the storage area is cool and well-ventilated. 3. Check the pH of the compound and adjust with a suitable acidic stabilizer if necessary.[4] 4. Handle the compound in a certified chemical fume hood.[1] |

| Inconsistent experimental results or lower than expected yields. | Degradation of the starting material, leading to lower purity. | 1. Assess the purity of your 2-Cyano-2-propanol-d6 stock using an appropriate analytical method (e.g., GC, qNMR).[6] 2. If degradation is confirmed, purify the compound by distillation under reduced pressure and in the presence of an acidic stabilizer.[8] 3. Always use freshly opened or properly stored material for sensitive reactions. |

| Visible discoloration (yellowing) of the compound. | Significant decomposition has occurred. | 1. The material may not be suitable for use in sensitive applications. 2. Consider purification by distillation if a large quantity is affected. 3. Dispose of the degraded material according to your institution's hazardous waste guidelines.[1] |

| Precipitate formation in the 2-Cyano-2-propanol-d6. | Polymerization or reaction with contaminants. | 1. Do not use the material. 2. Consult the Safety Data Sheet (SDS) for information on potential polymerization reactions. 3. Dispose of the material as hazardous chemical waste.[1] |

Experimental Protocols

Protocol 1: Handling and Dispensing of 2-Cyano-2-propanol-d6

This protocol outlines the safe handling of 2-Cyano-2-propanol-d6 to minimize exposure to moisture and air.

Materials:

-

2-Cyano-2-propanol-d6 in a Sure/Seal™ bottle or similar sealed container

-

Dry, nitrogen or argon-flushed glovebox or a Schlenk line setup

-

Dry syringes and needles

-

Dry, inert gas source (Nitrogen or Argon)

-

Reaction vessel, oven-dried and cooled under an inert atmosphere

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Work should be conducted in a certified chemical fume hood.[1]

-

For optimal protection against moisture, perform all transfers inside a glovebox.

-

If a glovebox is unavailable, use a Schlenk line. Purge the reaction vessel with inert gas.

-

Carefully remove the cap from the 2-Cyano-2-propanol-d6 container.

-

Using a dry syringe, pierce the septum of the container and draw the desired volume of the compound.

-

To prevent creating a vacuum in the source bottle, which can pull in atmospheric moisture, use a second needle connected to the inert gas line to maintain a slight positive pressure.

-

Quickly transfer the liquid to the reaction vessel.

-

Immediately reseal the 2-Cyano-2-propanol-d6 container.

-

Purge the headspace of the reaction vessel with inert gas before proceeding with your experiment.

Protocol 2: Small-Scale Stabilization with an Acidic Stabilizer

This protocol describes how to add a stabilizer to a small quantity of 2-Cyano-2-propanol-d6.

Materials:

-

2-Cyano-2-propanol-d6